Asymmetric N-Substitution Confers Intermediate Lipophilicity Compared to Symmetric Analogs
Etoformin hydrochloride features an asymmetric butyl and ethyl substitution on the biguanide core, in contrast to metformin (symmetric dimethyl) and buformin (single butyl). This results in a calculated LogP value that is predicted to be higher than metformin but lower than phenformin, directly influencing passive membrane permeability and tissue distribution [1]. These values are computationally derived consensus Log P predictions.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP of free base: ~1.0 (range: 0.8–1.2) |
| Comparator Or Baseline | Metformin (free base): Predicted LogP ~ -0.5; Buformin (free base): Predicted LogP ~ 0.8; Phenformin (free base): Predicted LogP ~ 1.5 |
| Quantified Difference | Etoformin's predicted LogP is approximately 1.5 units higher than metformin, 0.2 units higher than buformin, and 0.5 units lower than phenformin. |
| Conditions | Consensus LogP prediction based on PubChem computed properties for structurally analogous biguanides. |
Why This Matters
A higher LogP predicts faster passive diffusion across biological membranes, which may translate to altered oral absorption kinetics and tissue penetration compared to the first-line therapy metformin.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 170346, 2468, 8249, and 14219. (2025). View Source
